molecular formula C12H17NO B13045181 (6-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-YL)methanol

(6-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-YL)methanol

Cat. No.: B13045181
M. Wt: 191.27 g/mol
InChI Key: ALVGNPNDYLXWRG-UHFFFAOYSA-N
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Description

(6-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-YL)methanol is an organic compound that features a naphthalene ring system with an aminomethyl group and a methanol group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-YL)methanol typically involves the following steps:

    Formation of the Naphthalene Ring System: The initial step involves the construction of the naphthalene ring system through a series of cyclization reactions.

    Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated naphthalene derivative.

    Attachment of the Methanol Group: The final step involves the reduction of a carbonyl group to a methanol group using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Reactors: Utilizing batch reactors for controlled reaction conditions.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(6-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a methanol group using reducing agents like sodium borohydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of the original methanol derivative.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

(6-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-YL)methanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-YL)methanol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the methanol group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (6-(Aminomethyl)pyridin-2-yl)methanol: A similar compound with a pyridine ring instead of a naphthalene ring.

    (6-(Aminomethyl)-11H-dibenzo[b,e]azepin-11-one): A compound with a dibenzoazepine ring system.

Uniqueness

(6-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-YL)methanol is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its naphthalene ring system provides a rigid and planar structure, while the aminomethyl and methanol groups offer versatile reactivity and potential for various applications.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

[6-(aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-yl]methanol

InChI

InChI=1S/C12H17NO/c13-7-9-1-3-12-6-10(8-14)2-4-11(12)5-9/h2,4,6,9,14H,1,3,5,7-8,13H2

InChI Key

ALVGNPNDYLXWRG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1CN)C=CC(=C2)CO

Origin of Product

United States

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